molecular formula C22H28N4O2S2 B13124395 1,4,5,8-Tetraamino-2,7-bis(butylsulfanyl)anthracene-9,10-dione CAS No. 88605-75-8

1,4,5,8-Tetraamino-2,7-bis(butylsulfanyl)anthracene-9,10-dione

Katalognummer: B13124395
CAS-Nummer: 88605-75-8
Molekulargewicht: 444.6 g/mol
InChI-Schlüssel: LXXHLKYSLSHOIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4,5,8-Tetraamino-2,7-bis(butylthio)anthracene-9,10-dione is a complex organic compound with a unique structure that includes multiple amino groups and butylthio substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetraamino-2,7-bis(butylthio)anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives. The process generally includes:

    Nitration: Introduction of nitro groups to the anthracene core.

    Reduction: Conversion of nitro groups to amino groups using reducing agents like tin(II) chloride or hydrogenation.

    Thioetherification: Introduction of butylthio groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1,4,5,8-Tetraamino-2,7-bis(butylthio)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups or other oxidation states.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The butylthio groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Tin(II) chloride, hydrogen gas with a catalyst.

    Nucleophiles: Thiols, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various thioether derivatives.

Wissenschaftliche Forschungsanwendungen

1,4,5,8-Tetraamino-2,7-bis(butylthio)anthracene-9,10-dione has several scientific research applications:

    Materials Science: Used in the development of organic semiconductors and conductive polymers.

    Chemistry: Serves as a building block for synthesizing more complex molecules.

    Industry: May be used in the production of dyes and pigments.

Wirkmechanismus

The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(butylthio)anthracene-9,10-dione involves its interaction with molecular targets through its amino and butylthio groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in materials science, the compound’s electronic properties are crucial, while in biology, its ability to bind to specific proteins or DNA may be of interest.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4,5,8-Tetraaminoanthracene-9,10-dione: Lacks the butylthio groups, making it less hydrophobic.

    2,7-Dibutylthioanthracene-9,10-dione: Lacks the amino groups, affecting its reactivity and applications.

Uniqueness

1,4,5,8-Tetraamino-2,7-bis(butylthio)anthracene-9,10-dione is unique due to the combination of amino and butylthio groups, which confer distinct electronic and chemical properties. This makes it versatile for various applications, from materials science to biology.

Eigenschaften

CAS-Nummer

88605-75-8

Molekularformel

C22H28N4O2S2

Molekulargewicht

444.6 g/mol

IUPAC-Name

1,4,5,8-tetraamino-2,7-bis(butylsulfanyl)anthracene-9,10-dione

InChI

InChI=1S/C22H28N4O2S2/c1-3-5-7-29-13-9-11(23)15-17(19(13)25)22(28)18-16(21(15)27)12(24)10-14(20(18)26)30-8-6-4-2/h9-10H,3-8,23-26H2,1-2H3

InChI-Schlüssel

LXXHLKYSLSHOIA-UHFFFAOYSA-N

Kanonische SMILES

CCCCSC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)SCCCC)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.